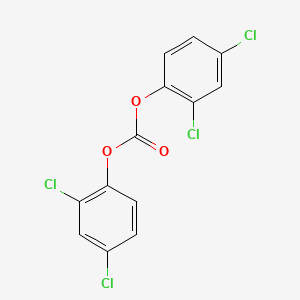

Bis(2,4-dichlorophenyl) carbonate

Description

Contextualization within Diaryl Carbonate Chemistry

Diaryl carbonates are a significant class of organic compounds, with diphenyl carbonate being the most prominent member. They serve as crucial intermediates in the synthesis of polycarbonates, a class of high-performance thermoplastics. The traditional method for synthesizing diaryl carbonates involves the reaction of a phenol (B47542) with phosgene (B1210022), a highly toxic gas. wikipedia.org This process, while effective, poses significant environmental and safety risks.

In recent decades, a major focus in diaryl carbonate chemistry has been the development of "phosgene-free" synthesis routes. researchgate.net The most notable alternative is the transesterification of a phenol with a less toxic carbonate source, such as dimethyl carbonate. mdpi.com This method is considered a greener and more sustainable approach to producing diaryl carbonates and, subsequently, polycarbonates. mdpi.com Bis(2,4-dichlorophenyl) carbonate fits within this context as a halogenated diaryl carbonate, and its synthesis can theoretically be achieved through either the phosgenation of 2,4-dichlorophenol (B122985) or via transesterification routes. The presence of the dichloro-substituted phenyl groups modifies its properties compared to non-halogenated analogues like diphenyl carbonate, influencing its reactivity in polymerization reactions.

Historical Trajectory of Halogenated Phenyl Carbonate Research

The research into halogenated phenyl carbonates is intrinsically linked to the development of polycarbonates. The initial synthesis of polycarbonates in the 1950s utilized the reaction of bisphenol A with phosgene. invivochem.cn The exploration of different diaryl carbonates, including halogenated derivatives, was a natural progression to modify the properties of the resulting polymers.

The historical trajectory shows a move away from the direct use of phosgene due to its high toxicity. This led to the development of the melt transesterification process, where a diaryl carbonate is reacted with a bisphenol to produce polycarbonate and a phenol byproduct. umd.edu Patents from the late 20th and early 21st centuries frequently mention various diaryl carbonates, including this compound, as suitable monomers for this process. researchgate.netepo.org The inclusion of halogenated phenyl carbonates in these patents suggests their role in the ongoing research to fine-tune the properties of polycarbonates, such as flame retardancy and thermal stability. The development of phosgene-free routes to produce these specialty diaryl carbonates has been a significant area of research, driven by the principles of green chemistry. researchgate.net

Contemporary Research Challenges and Opportunities for this compound

The primary contemporary interest in this compound lies in its potential as a monomer for the synthesis of specialty polycarbonates. The chlorine atoms in its structure can impart desirable properties to the resulting polymer, such as enhanced flame resistance, a critical attribute for materials used in electronics and construction.

A significant research challenge is the efficient and environmentally benign synthesis of this compound itself. While the phosgenation of 2,4-dichlorophenol is a direct route, the avoidance of phosgene remains a key objective. Developing efficient catalytic systems for the transesterification of 2,4-dichlorophenol with a green carbonate source like dimethyl carbonate presents a major research opportunity. The steric and electronic effects of the chlorine atoms can influence the reaction kinetics and equilibrium, requiring tailored catalyst design.

Furthermore, there is an opportunity to explore the synthesis of asymmetric diaryl carbonates containing one 2,4-dichlorophenyl group and another, different aryl group. Such asymmetric carbonates could serve as building blocks for polycarbonates with precisely controlled microstructures and properties. However, the selective synthesis of asymmetric diaryl carbonates is a known challenge in organic chemistry.

Finally, detailed studies on the polymerization of this compound with various bisphenols and the characterization of the resulting polycarbonates are still relatively limited in open academic literature, though mentioned in patents. researchgate.netepo.org There is a clear opportunity for academic research to systematically investigate the structure-property relationships of these polymers, potentially leading to the development of new high-performance materials.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,4-dichlorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl4O3/c14-7-1-3-11(9(16)5-7)19-13(18)20-12-4-2-8(15)6-10(12)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLSZXRYFSCREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181086 | |

| Record name | Bis(2,4-dichlorophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-99-1 | |

| Record name | Phenol, 2,4-dichloro-, carbonate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26496-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dichlorophenyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026496991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC40481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2,4-dichlorophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2,4-dichlorophenyl) carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2N5MLM6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Kinetic Profiles of Bis 2,4 Dichlorophenyl Carbonate Reactions

Elucidation of Nucleophilic Acyl Substitution Mechanisms at the Carbonate Linkage

The central reaction pathway for diaryl carbonates, including bis(2,4-dichlorophenyl) carbonate, is nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbonate linkage, leading to the displacement of a phenoxide leaving group. The mechanism can proceed through several pathways, largely dictated by the nature of the nucleophile, the solvent, and the specific electronic and steric properties of the aryl groups.

Generally, the reaction is considered to proceed via a tetrahedral intermediate . In this stepwise (A_N + D_N) mechanism, the nucleophile adds to the carbonyl group, breaking the carbon-oxygen π-bond and forming a short-lived, unstable tetrahedral intermediate. This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the leaving group would be a 2,4-dichlorophenoxide anion. The presence of two electron-withdrawing chlorine atoms on the phenyl rings makes the 2,4-dichlorophenoxide a relatively good leaving group, thereby facilitating the reaction.

The stability of the leaving group is a critical factor. For a series of substituted diphenyl carbonates reacting with anilines, the reaction was found to be a nucleophilic substitution at the carbonyl carbon. The rate of reaction is significantly influenced by the electronic nature of the substituents on the leaving phenoxide group. Electron-withdrawing groups, such as the chloro groups in this compound, increase the rate of nucleophilic attack by stabilizing the resulting phenoxide anion.

Quantitative Kinetic Analysis of Hydrolytic and Solvolytic Pathways

The hydrolysis and solvolysis of diaryl carbonates are important reactions, not only for understanding their stability but also in the context of their use as monomers in polymerization, where the release of phenol (B47542) is a key step.

The reaction is generally found to be first-order with respect to the carbonate and first-order with respect to the nucleophile (e.g., hydroxide (B78521) or an alkoxide). For instance, the alkaline hydrolysis of diphenyl carbonate follows second-order kinetics. The rate law can be expressed as:

Rate = k[Diaryl Carbonate][Nucleophile]

Where 'k' is the second-order rate constant. The magnitude of 'k' is highly dependent on the substituents on the phenyl rings. For a series of substituted diphenyl carbonates, electron-withdrawing substituents increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the phenoxide leaving group. Therefore, it is expected that this compound would exhibit a significantly higher rate constant for hydrolysis compared to the unsubstituted diphenyl carbonate.

The table below presents hypothetical, illustrative rate constants for the alkaline hydrolysis of various diaryl carbonates to demonstrate the expected trend.

| Compound | Substituent | Expected Relative Rate Constant (k_rel) |

| Diphenyl Carbonate | None | 1 |

| Bis(4-chlorophenyl) Carbonate | 4-Cl | >1 |

| This compound | 2,4-di-Cl | >>1 |

| Bis(4-nitrophenyl) Carbonate | 4-NO₂ | >>>1 |

This table is illustrative and intended to show the expected trend based on electronic effects.

The activation energy (Ea) for the hydrolysis of diaryl carbonates is a measure of the energy barrier that must be overcome for the reaction to proceed. It is intrinsically linked to the stability of the transition state leading to the tetrahedral intermediate. For the alkaline hydrolysis of diphenyl carbonate and its derivatives, the activation energy is influenced by the electronic effects of the substituents.

Electron-withdrawing groups, like the chlorine atoms in this compound, are expected to lower the activation energy for nucleophilic attack. This is because they stabilize the developing negative charge on the oxygen atoms in the transition state and also stabilize the phenoxide leaving group. A lower activation energy corresponds to a faster reaction rate at a given temperature, which is consistent with the expected higher reactivity of this compound.

Mechanistic Aspects in Polymerization Initiated or Propagated by this compound Derivatives

This compound is a key monomer in the synthesis of certain polycarbonates through a process known as melt transesterification. In this process, it reacts with a diol (a molecule with two hydroxyl groups) at high temperatures.

The polymerization process is a series of nucleophilic acyl substitution reactions. The initiation step involves the reaction of a hydroxyl group from a diol monomer with the this compound. The hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This results in the formation of a new carbonate linkage and the elimination of one molecule of 2,4-dichlorophenol (B122985).

Initiation: HO-R-OH + (2,4-Cl₂C₆H₃O)₂CO → HO-R-O-CO-O-C₆H₃Cl₂ + 2,4-Cl₂C₆H₃OH

The resulting molecule now has a hydroxyl group at one end and a dichlorophenyl carbonate group at the other.

Propagation: The chain grows through subsequent condensation steps. The hydroxyl end of a growing polymer chain can react with the dichlorophenyl carbonate end of another chain or with a monomer molecule. Alternatively, the dichlorophenyl carbonate end of a chain can react with the hydroxyl end of another chain. In each step, a molecule of 2,4-dichlorophenol is eliminated, and the polymer chain extends.

The reaction is typically carried out under vacuum at high temperatures to facilitate the removal of the volatile 2,4-dichlorophenol byproduct. The removal of this byproduct is crucial as it drives the equilibrium towards the formation of a high molecular weight polymer, in accordance with Le Châtelier's principle. Catalysts, often basic in nature, are used to accelerate the transesterification reaction.

Stereochemical control in polymerization refers to the ability to control the spatial arrangement of atoms in the polymer chain. In the context of polycarbonates derived from this compound, stereochemistry becomes a significant factor if the diol monomer is chiral or has stereocenters.

If an achiral diol is used, the resulting polycarbonate will be achiral. However, if a chiral diol (e.g., one derived from a natural product or synthesized with a specific stereochemistry) is used, the stereocenters will be incorporated into the polymer backbone. The challenge then lies in controlling the stereochemical relationship between these centers along the polymer chain to produce isotactic, syndiotactic, or atactic polymers.

The mechanism of the transesterification reaction itself does not typically affect the stereochemistry at the diol's stereocenters, as the reaction occurs at the hydroxyl group and does not involve breaking any bonds at the stereocenter. However, the choice of catalyst and reaction conditions can sometimes influence the stereoregularity of the resulting polymer, although this is more commonly a feature of other types of polymerization, such as ring-opening polymerization of cyclic carbonates. For polycarbonates synthesized via transesterification with this compound, the stereochemistry of the final polymer is primarily determined by the stereochemistry of the diol monomer used.

Applications of Bis 2,4 Dichlorophenyl Carbonate in Precision Organic Synthesis

Reagent for Carbonylation and Functional Group Transformation

Carbonylation, the introduction of a carbonyl group into a molecule, is a fundamental transformation in organic chemistry. Historically, this was often accomplished using phosgene (B1210022) gas, but its extreme toxicity has driven the search for safer equivalents. sigmaaldrich.com Solid compounds like bis(trichloromethyl) carbonate, also known as triphosgene, and diaryl carbonates such as bis(2,4-dichlorophenyl) carbonate have emerged as valuable substitutes. google.comresearchgate.net These reagents are more convenient to handle and allow for phosgenation reactions on a smaller scale with increased safety. researchgate.net

This compound functions as a carbonylation agent by transferring its central carbonyl group to nucleophiles. The reactivity of the carbonate is enhanced by the electron-withdrawing nature of the two chlorine atoms on each phenyl ring, making the carbonyl carbon more susceptible to nucleophilic attack. This allows for the efficient transformation of functional groups. A primary example of this is the reaction with amines to form carbamates, a key step that converts a basic amino group into a neutral, often protected, carbamate (B1207046) linkage. This transformation is foundational to the synthesis of many important chemical intermediates. google.com

The table below compares key physical properties of phosgene with one of its common solid substitutes, triphosgene, illustrating the handling advantages of solid reagents like this compound.

| Reagent | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Phosgene | COCl₂ | 98.92 | Gas | -127.8 | 7.6 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | Solid | 78-81 | 203-206 (decomposes) |

| This compound | C₁₃H₆Cl₄O₃ | 352.00 | Solid | 115-118 | Not applicable |

Table 1: Comparison of Phosgene and Solid Phosgene Surrogates.

Precursor in the Synthesis of Aryl Carbamates and Isocyanates

One of the most significant applications of this compound is in the non-phosgene synthesis of isocyanates, which are vital monomers for the production of polyurethanes. google.comresearchgate.net This process typically involves a two-step sequence: the formation of an aryl carbamate followed by its thermal decomposition. google.com

First, an aromatic amine is reacted with this compound in a carbonylation reaction. google.com This yields a diaryl carbamate and releases 2,4-dichlorophenol (B122985) as a byproduct. The resulting carbamate is a stable intermediate that can be isolated and purified. In the second step, this carbamate is heated, causing it to undergo thermolysis. This decomposition reaction eliminates the 2,4-dichlorophenol and forms the desired isocyanate. google.com For example, aryl carbamates can be converted to isocyanates like 4,4′-diphenylmethane diisocyanate (MDI) by heating them to approximately 200-230°C. google.com This phosgene-free route is a key development in "green chemistry," offering a less hazardous pathway to essential industrial chemicals. researchgate.net

The general scheme for this two-step synthesis is presented below:

| Step | Reaction Type | Reactants | Product(s) | Byproduct |

| 1 | Carbonylation | Aromatic Amine + this compound | Aryl Carbamate | 2,4-Dichlorophenol |

| 2 | Thermal Decomposition | Aryl Carbamate | Isocyanate | 2,4-Dichlorophenol |

Table 2: Two-Step Synthesis of Isocyanates using this compound.

Utilization in the Formation of Advanced Organic Intermediates

The utility of this compound extends to the creation of advanced organic intermediates that serve as building blocks for complex materials. The primary intermediates synthesized from this reagent are the aryl carbamates and isocyanates discussed previously, but their importance lies in their subsequent applications. google.com

Isocyanates, such as those derived from the this compound route, are crucial precursors for a wide range of polymers, most notably polyurethanes and polyureas. google.com These polymers have diverse applications, from foams and elastomers to coatings and adhesives. nih.gov By providing a controlled, non-phosgene pathway to these isocyanate monomers, this compound plays a critical role in the synthesis of these advanced materials. google.com

Furthermore, the carbamate intermediates themselves can be considered advanced intermediates. They represent a stable, protected form of the amine, allowing for other chemical modifications to be made to the molecule before the final conversion to the highly reactive isocyanate. This synthetic strategy is essential for constructing complex, multifunctional molecules. The development of such synthetic routes is part of a broader effort to produce polymers like non-isocyanate polyurethanes (NIPUs) through alternative chemical pathways, such as those involving the reaction of bis(cyclic carbonate)s with amines, to further enhance the safety and sustainability of polyurethane production. nih.govrsc.orgrsc.org

Exploration of Bis 2,4 Dichlorophenyl Carbonate in Polymer Science and Engineering

Comonomer in Polycarbonate Synthesis via Melt Transesterification

Bis(2,4-dichlorophenyl) carbonate can serve as a comonomer in the synthesis of polycarbonates through a process known as melt transesterification. researchgate.netmdpi.com This method is a common and more environmentally friendly alternative to processes that use phosgene (B1210022), a highly toxic gas. researchgate.net In melt transesterification, a diaryl carbonate, such as this compound, is reacted with a diol, like bisphenol A (BPA), at high temperatures and under vacuum. google.comumd.edu

The reaction proceeds through a series of transesterification steps where the carbonate group is exchanged between the aryl groups and the diol, leading to the formation of long polycarbonate chains and the release of a phenol (B47542) byproduct. umd.edu The use of this compound as a comonomer allows for the introduction of chlorine atoms into the polycarbonate backbone. This modification can significantly alter the properties of the resulting polymer. The process is typically catalyzed by various compounds, including metal hydroxides, to achieve high molecular weight polymers. umd.edu The continuous removal of the phenol byproduct is crucial to drive the equilibrium of the reversible reaction towards the formation of the polymer. umd.edu

Table 1: Key Parameters in Melt Transesterification for Polycarbonate Synthesis

| Parameter | Description | Significance |

| Monomers | Diaryl carbonate (e.g., this compound) and a diol (e.g., Bisphenol A) | The choice of monomers determines the fundamental structure and properties of the resulting polycarbonate. google.com |

| Catalyst | Typically basic compounds like metal hydroxides or organic bases | Accelerates the transesterification reaction, enabling the formation of high molecular weight polymers in a reasonable timeframe. researchgate.net |

| Temperature | High temperatures, often exceeding 230°C | Provides the necessary energy for the reaction to occur and maintains the polymer in a molten state for processing. researchgate.net |

| Pressure | Vacuum conditions | Facilitates the removal of the phenol byproduct, shifting the reaction equilibrium towards polymer formation and higher molecular weights. umd.edu |

Role in Non-Isocyanate Polyurethane (NIPU) Chemistry

This compound and its derivatives are also finding a role in the burgeoning field of non-isocyanate polyurethane (NIPU) chemistry. rsc.orgresearchgate.net Traditional polyurethane synthesis involves the use of isocyanates, which are highly reactive and pose significant health and safety concerns. researchgate.net NIPU chemistry offers a safer alternative by utilizing different reaction pathways.

One of the primary routes to NIPUs involves the reaction of cyclic carbonates with amines. mdpi.comresearchgate.net While this compound itself is not a cyclic carbonate, it can be a precursor in the synthesis of monomers suitable for NIPU production. For instance, it can be used to create other activated diaryl carbonates which then react with diols to form bis(cyclic carbonate) monomers. These bis(cyclic carbonate)s can then be polymerized with diamines to form polyhydroxyurethanes (PHUs), a major class of NIPUs. rsc.org The resulting polymers contain urethane (B1682113) linkages without the use of isocyanates. researchgate.net This approach is part of a broader trend towards developing "green" and sustainable polymer chemistries. rsc.org

Influence on Polymer Microstructure and Properties

The incorporation of this compound as a comonomer has a profound influence on the microstructure and, consequently, the properties of the resulting polymers. The presence of the bulky and polar 2,4-dichlorophenyl groups along the polymer chain can significantly impact several key characteristics.

For polycarbonates, the introduction of these chlorinated groups can lead to:

Increased Glass Transition Temperature (Tg): The rigid and polar nature of the dichlorophenyl groups can restrict chain mobility, leading to a higher Tg and improved thermal stability. mdpi.com

Modified Mechanical Properties: The changes in intermolecular forces and chain packing can alter the mechanical properties of the polymer, potentially affecting its toughness, and stiffness. nih.gov

Enhanced Flame Retardancy: The presence of chlorine atoms can impart flame-retardant properties to the polymer, which is a desirable characteristic in many applications.

Altered Solubility and Chemical Resistance: The introduction of polar chlorine atoms can affect the polymer's solubility in various solvents and its resistance to chemical attack.

Table 2: Potential Effects of Incorporating this compound on Polymer Properties

| Property | Influence of this compound | Scientific Rationale |

| Thermal Stability | Potentially increased | The rigid aromatic rings and polar C-Cl bonds can increase the energy required for polymer chain motion and degradation. mdpi.com |

| Mechanical Strength | Potentially modified | Altered intermolecular forces and chain packing due to the bulky, polar side groups can affect tensile strength and modulus. nih.gov |

| Flame Retardancy | Potentially enhanced | Chlorine atoms can act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation process. |

| Refractive Index | Potentially increased | The presence of heavy chlorine atoms and aromatic rings can increase the electron density, leading to a higher refractive index. |

Design of Novel Polymer Architectures Employing this compound Derivatives

The versatility of this compound extends to its use in creating novel and complex polymer architectures. By chemically modifying the this compound molecule, researchers can design specialized monomers that can be used to build polymers with tailored structures and functionalities.

For example, derivatives of this compound can be synthesized to contain reactive sites that allow for post-polymerization modification or for the creation of block copolymers and other advanced structures. This could involve introducing functional groups that can participate in click chemistry reactions or act as initiation sites for other types of polymerization. While specific examples directly employing this compound derivatives in highly complex architectures are still emerging in the literature, the principles are well-established in polymer science. The ability to precisely place functional groups derived from this compound opens up possibilities for creating materials with advanced properties for applications in electronics, membranes, and biomedical devices.

Computational Chemistry and Advanced Spectroscopic Characterization of Bis 2,4 Dichlorophenyl Carbonate

Quantum Chemical Studies: Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical studies, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For Bis(2,4-dichlorophenyl) carbonate, such studies would provide valuable insights into its properties.

Detailed Research Findings:

No specific DFT or ab initio studies focused on this compound have been identified in the public domain. However, computational studies on related diaryl carbonates and chlorinated aromatic compounds have been performed. For instance, DFT calculations on diphenyl carbonate have been used to investigate its conformational energies and electronic properties. Studies on chlorinated benzenes have demonstrated the utility of DFT in predicting NMR chemical shifts, which can be challenging for halogenated compounds. utwente.nl

A theoretical investigation of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Property Calculation: Calculating parameters such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and partial atomic charges to predict sites susceptible to nucleophilic or electrophilic attack.

Reactivity Descriptor Analysis: Using calculated parameters to predict the molecule's reactivity in various chemical reactions.

Without dedicated computational studies, a detailed data table of electronic properties for this compound cannot be provided.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its synthesis, hydrolysis, or reactions with other nucleophiles.

Detailed Research Findings:

Specific molecular modeling studies detailing the reaction pathways and transition states for the formation or subsequent reactions of this compound are not available in the reviewed literature. Research in this area for similar molecules, such as the transesterification of diphenyl carbonate, often employs computational methods to understand the reaction thermodynamics and kinetics. Mechanistic studies on the synthesis of diaryl carbonates, particularly phosgene-free routes, utilize these models to propose and validate reaction mechanisms. rsc.org

A typical molecular modeling study for a reaction involving this compound would include:

Reactant and Product Optimization: Calculating the energies of the starting materials and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactants and products.

Activation Energy Calculation: Determining the energy barrier for the reaction.

Due to the lack of specific research, a data table of calculated activation energies and transition state geometries for reactions of this compound cannot be presented.

Advanced NMR Spectroscopy for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for elucidating molecular structures and studying reaction mechanisms. Advanced techniques, including two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound.

Detailed Research Findings:

No detailed experimental ¹H or ¹³C NMR spectra with full assignments for this compound were found in publicly accessible databases or literature. The characterization of polychlorinated aromatic compounds by NMR can be complex due to the influence of chlorine atoms on chemical shifts and the potential for complex splitting patterns. nih.gov While general chemical shift regions for aromatic carbons and protons are known, precise assignments for this specific molecule require experimental data. DFT calculations can be used to predict NMR chemical shifts, which is particularly useful for chlorinated compounds where empirical prediction can be inaccurate. utwente.nl

A comprehensive NMR analysis of this compound would involve:

¹H NMR Spectroscopy: To identify the chemical environment of the hydrogen atoms on the aromatic rings.

¹³C NMR Spectroscopy: To identify the chemical environment of each carbon atom.

2D NMR Spectroscopy: To establish connectivity between protons and carbons and aid in the definitive assignment of all signals.

Without experimental or calculated spectra, a data table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound cannot be provided.

Vibrational Spectroscopy (FT-IR, ATR-FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR spectroscopy, is a rapid and sensitive technique for identifying functional groups and monitoring the progress of chemical reactions.

Detailed Research Findings:

Specific, detailed FT-IR or ATR-FTIR spectra with complete vibrational assignments for this compound are not available in the reviewed literature. General FT-IR spectra of related compounds like diphenyl carbonate show characteristic absorptions for the carbonate group (C=O stretching) and the aromatic rings. For diaryl carbonates, the C=O stretching vibration is typically observed in the region of 1750-1800 cm⁻¹. ATR-FTIR has been shown to be a valuable tool for in-situ monitoring of reactions, such as the synthesis of carbonates. nih.gov DFT calculations can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra. mdpi.com

A thorough vibrational spectroscopic analysis of this compound would entail:

Recording FT-IR/ATR-FTIR Spectra: To obtain the vibrational fingerprint of the molecule.

Assigning Vibrational Modes: Identifying the specific molecular motions corresponding to the observed absorption bands, often aided by computational predictions.

Reaction Monitoring: Using the intensity of characteristic peaks to follow the consumption of reactants and the formation of products over time.

In the absence of experimental data, a detailed table of vibrational frequencies and their assignments for this compound cannot be compiled.

Degradation Pathways and Environmental Chemistry of Bis 2,4 Dichlorophenyl Carbonate

Hydrolytic Degradation: Mechanisms and Environmental Relevance

The proposed mechanism involves the stepwise breakdown of the carbonate ester bonds. The initial hydrolysis step would lead to the formation of 2,4-dichlorophenol (B122985) and a corresponding 2,4-dichlorophenyl carbonic acid intermediate. This intermediate is unstable and would rapidly decompose to release a second molecule of 2,4-dichlorophenol and carbon dioxide.

The rate of hydrolysis is influenced by pH, with reactions generally being faster under alkaline conditions due to the increased concentration of the hydroxide (B78521) ion (OH-), a stronger nucleophile than water. In acidic or neutral conditions, the reaction still proceeds, albeit at a slower rate. The presence of substituent groups on the phenyl rings, such as the chlorine atoms in Bis(2,4-dichlorophenyl) carbonate, can also influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

The primary and ultimate products of the complete hydrolysis of this compound are 2,4-dichlorophenol and carbon dioxide. The environmental relevance of this process lies in the transformation of the parent compound into a more mobile and potentially more bioavailable product, 2,4-dichlorophenol, which has its own distinct environmental fate and toxicity profile.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Precursor Compound | Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | 2,4-Dichlorophenol | C6H4Cl2O | 163.00 |

| This compound | Carbon Dioxide | CO2 | 44.01 |

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is another critical abiotic process that can contribute to the environmental breakdown of this compound, particularly in sunlit surface waters and on terrestrial surfaces. This process involves the absorption of light energy, typically in the ultraviolet (UV) spectrum, which can lead to the cleavage of chemical bonds within the molecule.

While direct photolysis studies on this compound are limited, the photodegradation of its primary hydrolysis product, 2,4-dichlorophenol, has been investigated. The photodegradation of 2,4-dichlorophenol can proceed through various mechanisms, including homolytic cleavage of the carbon-chlorine bond to form chlorophenoxy radicals and subsequent reactions to yield a variety of intermediates. nih.gov

For this compound itself, two primary photochemical reactions can be postulated:

Homolytic Cleavage of the Carbonate Ester Bond: Absorption of UV radiation could lead to the breaking of the O-C(O) bond, generating a 2,4-dichlorophenoxy radical and a corresponding carbonate radical. These highly reactive species would then undergo further reactions with surrounding molecules.

Reductive Dechlorination: The carbon-chlorine bonds on the aromatic rings are also susceptible to photolytic cleavage. This process would involve the removal of chlorine atoms, leading to the formation of less chlorinated phenyl carbonate intermediates and eventually phenol (B47542) and its derivatives.

The products of photodegradation are expected to be a complex mixture of chlorinated and non-chlorinated phenols, hydroquinones, and potentially polymeric materials resulting from radical coupling reactions. The specific product distribution will depend on environmental factors such as the wavelength and intensity of light, the presence of photosensitizers, and the reaction medium.

Table 2: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | 2,4-Dichlorophenol | C6H4Cl2O | 163.00 |

| This compound | Monochlorinated Phenyl Carbonates | C13H7Cl3O3 | 317.55 |

| This compound | Phenol | C6H6O | 94.11 |

| This compound | Chlorohydroquinone | C6H5ClO2 | 144.55 |

Electrochemical Reduction and Dehalogenation Studies

Electrochemical reduction represents a potential abiotic degradation pathway for this compound, particularly in anaerobic environments where reductive conditions prevail, such as in some sediments and groundwater. This process involves the transfer of electrons to the molecule, leading to the cleavage of chemical bonds.

For chlorinated aromatic compounds like this compound, the primary target for electrochemical reduction is the carbon-chlorine bond. The process of reductive dehalogenation involves the stepwise removal of chlorine atoms from the aromatic rings. This can occur through direct electron transfer to the molecule or via mediated processes involving reduced species in the environment. canada.caosti.gov

The general mechanism for the electrochemical reduction of chlorinated benzenes involves the formation of a radical anion upon accepting an electron. This radical anion can then lose a chloride ion to form an aryl radical. The aryl radical can subsequently abstract a hydrogen atom from the surrounding medium to yield a less chlorinated aromatic compound. canada.ca This process can continue until all chlorine atoms have been removed, ultimately leading to the formation of diphenyl carbonate and subsequently phenol.

The feasibility and rate of electrochemical dehalogenation are dependent on the redox potential of the environment and the specific molecular structure of the compound. Generally, the more chlorinated a benzene (B151609) ring is, the more susceptible it is to reduction. Therefore, the dechlorination of this compound is a thermodynamically favorable process under sufficiently reducing conditions.

Table 3: Hypothetical Electrochemical Reduction Products of this compound

| Precursor Compound | Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | Monochlorinated Bis(phenyl) carbonates | C13H7Cl3O3 | 317.55 |

| This compound | Diphenyl carbonate | C13H10O3 | 214.22 |

| This compound | 2,4-Dichlorophenol | C6H4Cl2O | 163.00 |

| This compound | Phenol | C6H6O | 94.11 |

Q & A

Q. What are the recommended laboratory-scale synthesis routes for Bis(2,4-dichlorophenyl) carbonate?

The synthesis typically involves reacting 2,4-dichlorophenol with phosgene derivatives (e.g., triphosgene) under controlled alkaline conditions. A two-step approach may include:

- Esterification : Reacting 2,4-dichlorophenol with a carbonate precursor (e.g., diphosgene) in a dry, inert solvent like dichloromethane.

- Purification : Recrystallization from ethanol or chromatography to isolate the product. Yields can be optimized by maintaining low temperatures (0–5°C) to minimize side reactions. Similar methodologies are employed for structurally analogous carbonates like Bis(4-nitrophenyl) carbonate .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : and NMR to confirm the absence of unreacted phenol and validate the carbonate linkage. IR spectroscopy can identify characteristic C=O stretches (~1750 cm).

- Elemental Analysis : Match experimental C, H, Cl, and O percentages with theoretical values. Purity thresholds (>98%) should align with standards used for similar compounds like Bis(4-nitrophenyl) carbonate .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Storage : Keep in a cool, dry environment (2–8°C) away from oxidizing agents.

- Decomposition Risks : Carbonates may decompose under heat or moisture, releasing toxic gases (e.g., chlorine derivatives). Refer to GHS guidelines for diphenyl carbonate analogs, which classify similar compounds as irritants .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl groups influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonate carbonyl, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the 2,4-substitution pattern can slow reactions with bulky nucleophiles. Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and transition-state geometries. Structural studies of analogs like 3,9-Bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane reveal dihedral angles (~76.6°) between aromatic rings, which may impede planar transition states .

Q. What crystallographic techniques are optimal for resolving the molecular structure of this compound derivatives?

- Single-crystal X-ray diffraction (SCXRD) : Monoclinic systems (e.g., space group P2/c) with MoKα radiation (λ = 0.71073 Å) provide high-resolution data. Refinement parameters (R < 0.05) ensure accuracy .

- Conformational Analysis : Chair conformations in spirocyclic analogs (e.g., tetraoxaspiro compounds) highlight intramolecular hydrogen bonding (C–H⋯O), which stabilizes the crystal lattice .

Q. How can researchers address discrepancies in reported spectral data or melting points for this compound?

- Cross-validation : Compare NMR and IR spectra with computational predictions (e.g., Gaussian software).

- Thermal Analysis : Differential scanning calorimetry (DSC) can resolve melting point variations caused by polymorphic forms.

- Collaborative Reproducibility : Replicate synthesis under standardized conditions (solvent, temperature) as done for Bis(4-nitrophenyl) carbonate .

Application-Driven Questions

Q. What role does this compound play in developing chemiluminescent materials?

While direct evidence is limited, structurally related oxalate esters (e.g., Bis(6-(3'-methylbutoxycarbonyl)-2,4-dichlorophenyl)oxalate) exhibit strong chemiluminescence when reacted with hydrogen peroxide. The 2,4-dichlorophenyl groups enhance electron-deficient aromatic systems, promoting energy transfer during light emission. Optimal peroxide concentrations (0.61–1.0‰) maximize intensity and longevity .

Q. Can this compound serve as a monomer for high-performance polymers?

Carbonate esters are precursors for polycarbonates, but the 2,4-dichloro substituents may introduce rigidity and flame retardancy. Comparative studies with diphenyl carbonate (used in Lexan® synthesis) suggest potential, though chlorinated analogs require evaluation of thermal stability (TGA) and glass transition temperatures (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.